(Z)-2-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
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Overview
Description
(Z)-2-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C14H9BrN2O4S2 and its molecular weight is 413.26. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
A study by Trotsko et al. (2018) explored the synthesis of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, including compounds similar to (Z)-2-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid. These compounds showed promising antibacterial activity, particularly against Gram-positive bacterial strains, highlighting their potential as antibacterial agents (Trotsko et al., 2018).
Cancer Research
Eldehna et al. (2017) synthesized novel derivatives structurally related to this compound, demonstrating their role as inhibitors of carbonic anhydrase isoforms and their potential efficacy against breast and colorectal cancer cell lines. This suggests a significant avenue for cancer research involving such compounds (Eldehna et al., 2017).
Anticonvulsant Properties
Nikalje et al. (2015) reported on derivatives of this compound with potential anticonvulsant properties. These compounds were tested for their effectiveness in controlling seizures, indicating their potential use in neurological disorders (Nikalje et al., 2015).
Aldose Reductase Inhibition
Research by Kučerová-Chlupáčová et al. (2020) identified (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, closely related to this compound, as potent aldose reductase inhibitors. This is relevant for diabetes research, particularly in the development of treatments for diabetic complications (Kučerová-Chlupáčová et al., 2020).
Anti-Inflammatory Activity
Nikalje et al. (2015) also synthesized derivatives of this compound with anti-inflammatory properties. These compounds showed promise in both in vitro and in vivo models, highlighting their potential for treating inflammation-related disorders (Nikalje et al., 2015).
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that “(Z)-2-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid” might also interact with multiple targets in the body.
Mode of action
Indole derivatives in general have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
2-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O4S2/c1-5(13(20)21)17-12(19)10(23-14(17)22)9-7-4-6(15)2-3-8(7)16-11(9)18/h2-5,19H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIDDRNFYOIKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=C(SC1=S)C2=C3C=C(C=CC3=NC2=O)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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